molecular formula C17H19NO3 B4404868 N-(2-ethoxyphenyl)-3-phenoxypropanamide

N-(2-ethoxyphenyl)-3-phenoxypropanamide

Cat. No.: B4404868
M. Wt: 285.34 g/mol
InChI Key: IALWAGRPUIDMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-3-phenoxypropanamide is an organic compound characterized by a propanamide backbone with a phenoxy group at the 3-position and an ethoxy-substituted phenyl ring attached via an amide linkage (Fig. 1). Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol. The ethoxy group (–OCH₂CH₃) at the phenyl ring’s 2-position enhances lipophilicity, while the phenoxy (–OPh) moiety may influence steric and electronic properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-20-16-11-7-6-10-15(16)18-17(19)12-13-21-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWAGRPUIDMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-phenoxypropanamide typically involves the reaction of 2-ethoxyaniline with 3-phenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-phenoxypropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with N-(2-ethoxyphenyl)-3-phenoxypropanamide, differing primarily in substituent positions, functional groups, or aromatic systems:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(2-ethoxyphenyl)-2-phenoxypropanamide Phenoxy at 2-position of propanamide C₁₇H₁₉NO₃ 285.34 Positional isomer; phenoxy group alters conformation and potential binding
2-[(3-fluorophenyl)amino]-N-phenylpropanamide Fluorine at phenyl; amino linkage C₁₅H₁₅FN₂O 258.29 Electron-withdrawing fluorine may enhance metabolic stability
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naphthyl and chlorophenethyl groups C₂₂H₂₁ClNO₂ 366.86 Bulky naphthyl substituent; potential for π-π interactions
N-[2-(aminomethyl)phenyl]-3-(2,2,2-trifluoroethoxy)propanamide Trifluoroethoxy group; aminomethyl phenyl C₁₂H₁₅F₃N₂O₂ 300.26 Strong electron-withdrawing trifluoroethoxy group; enhanced polarity
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole ring; ethyl and methyl groups C₁₉H₂₁N₅O 335.40 Tetrazole introduces acidity; potential for hydrogen bonding

Analysis of Substituent Effects

  • Positional Isomerism: The phenoxy group’s position (2- vs. 3-) in propanamide derivatives significantly impacts molecular geometry.
  • Electron-Donating/Withdrawing Groups :
    • The ethoxy group in the target compound is electron-donating, increasing lipophilicity and possibly extending half-life.
    • In contrast, the trifluoroethoxy group in ’s compound is strongly electron-withdrawing, enhancing polarity and metabolic resistance.
  • Aromatic Systems : Bulky substituents like naphthalene ( ) or tetrazole ( ) introduce steric bulk and π-stacking capabilities, which could enhance binding to hydrophobic pockets in biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-3-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-3-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.